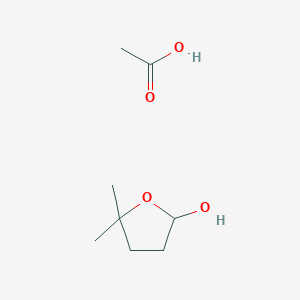
Acetic acid;5,5-dimethyloxolan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5,5-dimethyloxolan-2-ol can be achieved through several methods. One common approach involves the reaction of 5,5-dimethyloxolan-2-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of the desired compound along with acetic acid as a byproduct.
Industrial Production Methods
Industrial production of this compound may involve the carbonylation of methanol to produce acetic acid, followed by the reaction with 5,5-dimethyloxolan-2-ol. This process can be catalyzed by metal carbonyl complexes to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;5,5-dimethyloxolan-2-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K₂Cr₂O₇) or potassium permanganate (KMnO₄) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Various nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or amines.
Scientific Research Applications
Acetic acid;5,5-dimethyloxolan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential antimicrobial properties and its role in biological systems.
Industry: Utilized in the production of polymers, solvents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;5,5-dimethyloxolan-2-ol involves its interaction with biological membranes and enzymes. The compound can disrupt cell membranes, leading to leakage of cellular contents and inhibition of microbial growth . Additionally, it may interfere with enzyme activity by modifying the active sites or altering the enzyme’s conformation .
Comparison with Similar Compounds
Similar Compounds
5,5-dimethyltetrahydrofuran-2-ol: Shares the cyclic ether structure but lacks the acetic acid moiety.
Acetic acid: A simple carboxylic acid without the cyclic ether component.
Uniqueness
Acetic acid;5,5-dimethyloxolan-2-ol is unique due to its combination of acetic acid and cyclic ether properties, which confer distinct chemical reactivity and potential applications. The presence of both functional groups allows for diverse chemical transformations and interactions with biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
103216-14-4 |
|---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
acetic acid;5,5-dimethyloxolan-2-ol |
InChI |
InChI=1S/C6H12O2.C2H4O2/c1-6(2)4-3-5(7)8-6;1-2(3)4/h5,7H,3-4H2,1-2H3;1H3,(H,3,4) |
InChI Key |
ZMTMTQBSWISPAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC1(CCC(O1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















